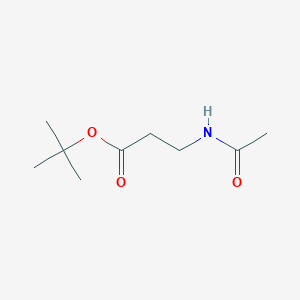

Acetyl-beta-alanine tert-butyl ester

Description

Acetyl-beta-alanine tert-butyl ester is a synthetic organic compound primarily used as an intermediate in peptide synthesis and pharmaceutical research. Structurally, it consists of beta-alanine (a non-proteinogenic amino acid) modified with an acetyl group at the amino terminus and a tert-butyl ester at the carboxyl terminus. This dual protection enhances stability during chemical reactions, making it valuable in multi-step syntheses.

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

tert-butyl 3-acetamidopropanoate |

InChI |

InChI=1S/C9H17NO3/c1-7(11)10-6-5-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,11) |

InChI Key |

INIIDHXJMONHDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Research

Acetyl-beta-alanine tert-butyl ester is primarily utilized in pharmaceutical research as a precursor for synthesizing more complex peptides and drugs. The compound's ability to modify drug properties such as solubility and permeability makes it valuable in drug formulation.

Case Study: Synthesis of Novel Anticancer Agents

A study explored the synthesis of various tert-butyl ester derivatives, including this compound, to create novel anticancer agents. The synthesized compounds were evaluated for their efficacy against breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231). The results indicated that certain derivatives exhibited promising anticancer activity, suggesting that this compound can be an effective building block for therapeutic agents targeting cancer cells .

Biochemical Studies

In biochemical applications, this compound serves as a model compound for studying enzyme interactions and metabolic pathways. Its structural properties allow researchers to investigate how modifications affect biological activity.

Case Study: Enzyme Interaction Studies

Research involving the interaction of this compound with specific enzymes demonstrated its potential as an inhibitor in metabolic pathways. By modifying the compound's structure, scientists were able to elucidate the mechanisms of enzyme inhibition, providing insights into drug design strategies aimed at enhancing therapeutic efficacy .

Chiral Separation Techniques

The compound has also been employed in chiral separation techniques, particularly in capillary electrophoresis (CE). Its use in developing chiral stationary phases has improved the resolution of enantiomers in pharmaceutical compounds.

Data Table: Chiral Separation Efficiency

| Compound | Resolution (Rs) | Time (min) | Conditions |

|---|---|---|---|

| Ibuprofen | 1.2 | 10 | BGE: 5 mM sodium acetate (pH 5) |

| Ketoprofen | >1.5 | 11 | Applied voltage: 30 kV |

| Flurbiprofen | >1.5 | 11 | Temperature: 20°C |

This table summarizes the effectiveness of this compound in enhancing chiral separation efficiency for various nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthesis of Peptide Derivatives

This compound is also significant in peptide synthesis, particularly in creating C-terminal blocked peptides that exhibit enhanced stability and bioavailability.

Application Example: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, this compound was used to protect reactive amino groups during the synthesis process. This approach allowed for successful incorporation into peptide chains without premature reactions, demonstrating its utility in peptide chemistry .

Comparison with Similar Compounds

Structural and Functional Comparisons

Acetyl-beta-alanine tert-butyl ester

- Structure : Combines beta-alanine with an acetyl (CH₃CO-) group and a tert-butyl ester (C(CH₃)₃-O-CO-).

- Role: Serves as a dual-protected amino acid derivative, preventing unwanted reactions at both the amino and carboxyl groups during synthesis.

beta-Alanine tert-butyl ester hydrochloride

- CAS : 58620-93-2

- Structure: Beta-alanine with a tert-butyl ester and a hydrochloride salt at the amino group.

- Key Differences: The absence of an acetyl group makes it more reactive at the amino terminus. It is used in peptide synthesis but requires additional protection steps compared to the acetylated form .

tert-Butyl Acetate

- CAS : 540-88-5

- Structure: Simple ester of acetic acid and tert-butanol.

- Key Differences: Lacks an amino acid backbone; primarily used as a solvent in industrial applications. Its volatility and flammability necessitate stringent ventilation, unlike the more stable acetyl-beta-alanine derivative .

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- CAS : 1260610-71-6

- Structure : Pyrrolidine ring with iodomethyl and tert-butyl ester groups.

- Key Differences : Contains a heterocyclic ring and iodine substituent, leading to distinct reactivity (e.g., in cross-coupling reactions). Hazards include respiratory irritation, which may differ from this compound due to iodine’s toxicity .

Hazard Profiles

Toxicology

- This compound: No direct data, but tert-butyl esters generally show low acute toxicity. The acetyl group may reduce reactivity compared to azido derivatives (e.g., DL-3-Azidoalanine tert-butyl ester, a mutagen ).

- DL-3-Azidoalanine tert-butyl ester : Mutagenic in Salmonella typhimurium assays at 80 nmol/L, highlighting the impact of substituents on toxicity .

Physicochemical Properties

Preparation Methods

Catalyst Selection

Two catalysts are commonly employed:

Table 1: Comparison of Catalysts

| Catalyst | Solvent | Reaction Time | Advantages |

|---|---|---|---|

| PTSA | Dioxane | 2–3 days | High solubility, rapid reaction |

| Silica-H₂SO₄ | Dichloromethane | 4–5 days | Easy filtration, reusable |

Procedure

-

Reagents : N-acetyl-beta-alanine, isobutylene gas, acid catalyst.

-

Solvent : Dichloromethane or dioxane.

-

Process :

-

Workup :

Mechanistic Insights

Isobutylene reacts with the carboxyl group in an acid-catalyzed nucleophilic addition-elimination mechanism. The tert-butyl group provides steric hindrance, stabilizing the ester against hydrolysis.

Alternative Method: Sequential Protection

In some cases, the tert-butyl ester is introduced first, followed by acetylation. This approach is less common due to the risk of amino group protonation during acidic esterification.

Esterification of Beta-Alanine

Post-Esterification Acetylation

-

The tert-butyl ester of beta-alanine is acetylated using acetic anhydride in THF/water.

-

Yield : Lower than the standard method due to competing side reactions.

Industrial-Scale Adaptations

Patent WO2003053909A1 highlights optimizations for large-scale synthesis:

-

Solvent Choice : Dichloromethane enables easy separation of the product.

-

Catalyst Reuse : Silica-impregnated sulfuric acid is filtered and recycled.

-

Reaction Monitoring : FTIR or NMR ensures complete conversion before workup.

Analytical Characterization

Critical quality control metrics include:

-

Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient).

-

Structural Confirmation :

Applications in Peptide Synthesis

This compound serves as a building block in solid-phase peptide synthesis. The tert-butyl ester is selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid), while the acetyl group remains intact.

Challenges and Solutions

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Acetyl-beta-alanine tert-butyl ester with high yield and purity?

- Methodological Answer : The synthesis typically involves coupling acetyl-beta-alanine with tert-butanol using acid catalysis. For example, a protocol adapted from tert-butyl ester synthesis (e.g., using tert-butyl acetoacetate and catalytic acid) can be applied . Key parameters include:

- Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) to drive esterification.

- Reaction time and temperature : 12–24 hours under reflux (60–80°C) for complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the ester.

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm ester linkage (tert-butyl group at δ 1.4 ppm and carbonyl at ~170 ppm) and acetyl group integrity .

- Mass Spectrometry (UPLC-MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 216.16) and detects impurities .

- FTIR Spectroscopy : Peaks at ~1730 cm (ester C=O) and 1650 cm (amide C=O from acetyl group) confirm functional groups .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer :

- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .

- Handling : Use anhydrous solvents (e.g., dry DCM or THF) during reactions to avoid ester degradation.

- Stability testing : Conduct accelerated aging studies (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can thermal decomposition pathways of this compound inform experimental design?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform under nitrogen/air to identify decomposition temperatures. For example, tert-butyl esters typically degrade at 150–200°C via thermolysis or oxidative depolymerization .

- Mechanistic insights : Use FTIR and GC-MS to detect decomposition products (e.g., tert-butanol, acetyl-beta-alanine), guiding safe heating protocols in reactions .

Q. How should researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled hydrolysis studies : Compare ester stability at pH 2–12 (buffered solutions, 37°C). Use HPLC to quantify residual ester and identify hydrolysis products (e.g., acetyl-beta-alanine) .

- Statistical analysis : Apply ANOVA to assess pH-dependent degradation rates across studies. Reconcile discrepancies by standardizing buffer ionic strength and temperature .

Q. What strategies optimize the selective deprotection of this compound in multi-step syntheses?

- Methodological Answer :

- Acid-mediated deprotection : Use TFA/DCM (1:1 v/v) for 1–2 hours at 0°C to cleave the tert-butyl ester without affecting the acetyl group .

- Selectivity validation : Monitor deprotection via -NMR (disappearance of tert-butyl signal) and confirm acetyl group retention via FTIR .

Experimental Design Considerations

- Replication : Document reaction conditions (catalyst loading, solvent purity) to ensure reproducibility .

- Data interpretation : Cross-reference analytical results (e.g., NMR + MS) to avoid misassignment of peaks .

- Ethical practices : Adhere to material handling guidelines (e.g., CIR Expert Panel protocols for hazardous esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.